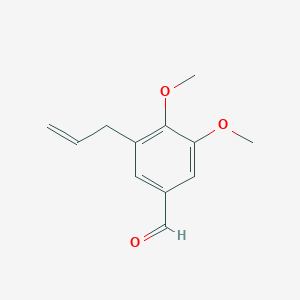

N-(3-aminopropyl)pyridine-2-carboxamide

説明

N-(3-Aminopropyl)pyridine-2-carboxamide is a compound that can be associated with a family of aromatic carboxamides which have been studied for various applications, including crystal engineering, pharmaceutical cocrystals, and as ligands for metal coordination complexes. The compound's relevance is highlighted by its structural similarity to other carboxamide derivatives that have been synthesized and analyzed for their chemical and physical properties, as well as their potential biological activities .

Synthesis Analysis

The synthesis of related N-alkyl carboxamide compounds typically involves the reaction of amines with corresponding carboxylic acid derivatives. For instance, N-alkyl-4-chloro-2-pyridine carboxamides were synthesized using amines and 4-chloropyridine-2-carboxylic acid methyl ester, which in turn was obtained from 2-pyridine-carboxylic acid through chlorination and esterification processes . Similarly, N-(2-aminophenyl)pyridine-2-carboxamide and N-(3-aminophenyl)pyridine-2-carboxamide were synthesized for the formation of metal complexes . These methods could potentially be adapted for the synthesis of N-(3-Aminopropyl)pyridine-2-carboxamide.

Molecular Structure Analysis

The molecular structure of carboxamide derivatives is characterized by the presence of amide linkages and aromatic rings, which can engage in various intra- and intermolecular interactions. For example, amide oligomers composed of pyridine-2-carboxamide units adopt a folded conformation stabilized by long-range hydrogen bonds . This suggests that N-(3-Aminopropyl)pyridine-2-carboxamide could also exhibit a conformation influenced by hydrogen bonding and other non-covalent interactions.

Chemical Reactions Analysis

Carboxamide compounds can participate in a range of chemical reactions, including the formation of cocrystals and coordination complexes. The carboxamide-pyridine N-oxide synthon has been used to assemble isonicotinamide N-oxide into a triple helix architecture and to synthesize cocrystals with barbiturate drugs . Additionally, metal complexes of N-(2-aminophenyl)pyridine-2-carboxamide and N-(3-aminophenyl)pyridine-2-carboxamide have been prepared, demonstrating the ability of these compounds to act as ligands and coordinate with various metal ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of carboxamide derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the oligomers of pyridine-2-carboxamide exhibit a folded conformation that can be partially unfolded upon the addition of acid, indicating sensitivity to pH changes . The metal complexes of related carboxamides show varying degrees of molar conductance, magnetic moment, and spectral properties, which are indicative of their structural types and bonding nature . These findings provide insights into the potential properties of N-(3-Aminopropyl)pyridine-2-carboxamide, which may also form complexes and exhibit unique physical and chemical characteristics.

科学的研究の応用

Crystal Engineering and Pharmaceutical Cocrystals

N-(3-aminopropyl)pyridine-2-carboxamide has been utilized in crystal engineering, particularly involving carboxamide-pyridine N-oxide heterosynthons. These heterosynthons, formed through N-H...O- hydrogen bonding and C-H...O interaction, are instrumental in assembling isonicotinamide N-oxide in a triple helix architecture. This innovative approach has also been exploited in the synthesis of cocrystals for barbiturate drugs, demonstrating the compound's potential in pharmaceutical applications (Reddy, Babu, & Nangia, 2006).

Computational Chemistry and Non-Linear Optical Properties

In the realm of computational chemistry, N-(3-aminopropyl)pyridine-2-carboxamide derivatives have been synthesized and characterized through various techniques, including FT-IR, NMR, and X-ray diffraction. These compounds have been scrutinized for their non-linear optical (NLO) properties and molecular docking analyses, revealing notable interactions in the colchicine binding site of tubulin. Such interactions may contribute to the inhibition of tubulin polymerization and anticancer activity (Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, & Vasuki, 2019).

Antiproliferative Activity in Medicinal Chemistry

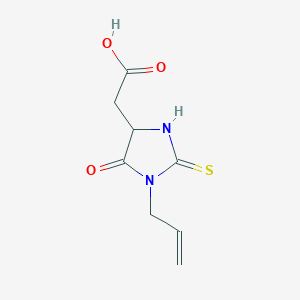

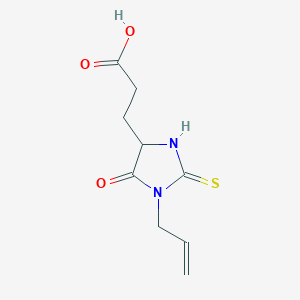

The antiproliferative activities of N-(3-aminopropyl)pyridine-2-carboxamide derivatives, particularly 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines, have been explored. These compounds have shown activity against the phospholipase C enzyme, a target in cancer therapeutics. The study highlights the importance of specific functional group modifications to maintain or enhance biological activity, contributing significantly to the field of medicinal chemistry (van Rensburg, Leung, Haverkate, Eurtivong, Pilkington, Reynisson, & Barker, 2017).

Coordination Chemistry and Metal Complexes

The compound has been used to prepare deprotonated and non-deprotonated chelates with various metals, including Co(II), Ni(II), Cu(II), and Pd(II). These studies provide insights into the structural types and nature of bonding in these complexes, contributing to the understanding of coordination chemistry and the behavior of amide groups in metal coordination (Kabanos & Tsangaris, 1984).

特性

IUPAC Name |

N-(3-aminopropyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c10-5-3-7-12-9(13)8-4-1-2-6-11-8/h1-2,4,6H,3,5,7,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNAOGJLKKQKQDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-aminopropyl)pyridine-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B1274506.png)

![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid](/img/structure/B1274514.png)

![2-[(Pyridin-3-ylmethyl)-amino]-ethanol](/img/structure/B1274524.png)

![2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde](/img/structure/B1274542.png)